molecular formula C21H26N2O4 B11561857 2-(4-butylphenoxy)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide

2-(4-butylphenoxy)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide

Cat. No.: B11561857
M. Wt: 370.4 g/mol
InChI Key: QZMRKCLNVFLVHA-HYARGMPZSA-N
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Description

2-(4-butylphenoxy)-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a butylphenoxy group and a dimethoxyphenylmethylidene group attached to an acetohydrazide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-butylphenoxy)-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide typically involves the condensation of 4-butylphenol with an appropriate acetohydrazide derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include phenol, epoxy cyclohexane, and alkylating agents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to maximize yield and purity while minimizing the production of by-products. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-butylphenoxy)-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

2-(4-butylphenoxy)-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-butylphenoxy)-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-butylphenoxy)-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C21H26N2O4

Molecular Weight

370.4 g/mol

IUPAC Name

2-(4-butylphenoxy)-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C21H26N2O4/c1-4-5-6-16-7-10-18(11-8-16)27-15-21(24)23-22-14-17-9-12-19(25-2)20(13-17)26-3/h7-14H,4-6,15H2,1-3H3,(H,23,24)/b22-14+

InChI Key

QZMRKCLNVFLVHA-HYARGMPZSA-N

Isomeric SMILES

CCCCC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC(=C(C=C2)OC)OC

Canonical SMILES

CCCCC1=CC=C(C=C1)OCC(=O)NN=CC2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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